3-(2-Bromophenyl)pyrrolidine
Overview
Description
3-(2-Bromophenyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a bromophenyl group at the third position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Mechanism of Action
Target of Action
Pyrrolidine derivatives, which include 3-(2-bromophenyl)pyrrolidine, are known to interact with a wide range of targets due to their molecular diversity . These targets can include various enzymes, receptors, and other proteins involved in critical biological processes .
Mode of Action
It is known that pyrrolidine derivatives can interact with their targets in a variety of ways, often leading to changes in the target’s function . For instance, some pyrrolidine derivatives are known to inhibit enzyme activity, while others may bind to receptors and modulate their signaling .
Biochemical Pathways
Pyrrolidine derivatives are known to impact a wide range of biochemical pathways due to their diverse modes of action . These can include pathways involved in inflammation, cancer, microbial infections, and more .
Pharmacokinetics
The pyrrolidine ring is a common feature in many pharmaceuticals, suggesting that compounds containing this structure, like this compound, may have favorable pharmacokinetic properties .
Result of Action
Given the diverse biological activities exhibited by pyrrolidine derivatives, it is likely that this compound could have a range of effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of many drugs .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolidines, which are present in many natural products and pharmacologically important agents, play key roles in pharmacotherapy . They are utilized as intermediates in drug research and development studies for the development of molecules that could be new drug candidates .
Cellular Effects
Some pyrrolidine derivatives are known to have diverse biological activities, including antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities .
Molecular Mechanism
It is known that benzylic halides, such as 3-(2-Bromophenyl)pyrrolidine, typically react via an SN1 pathway, via the resonance stabilized carbocation .
Temporal Effects in Laboratory Settings
It is known that the compound is stable when stored in a dark place under an inert atmosphere .
Dosage Effects in Animal Models
Some pyrrolidine derivatives have been shown to have significant antinociceptive activity in animal models .
Metabolic Pathways
It is known that pyrrolidines are present in many natural products and pharmacologically important agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromophenyl)pyrrolidine typically involves the cyclization of appropriate precursors. One common method starts with the bromination of phenylpyrrolidine derivatives, followed by cyclization under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes bromination, cyclization, and purification steps to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Bromophenyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in medicinal chemistry .
Scientific Research Applications
3-(2-Bromophenyl)pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its role in drug discovery, particularly in the development of inhibitors for specific enzymes involved in diseases like Alzheimer’s and cancer
Comparison with Similar Compounds
Pyrrolidine-2,5-diones: Known for their biological activities and used in similar applications.
Pyrrolizines: Another class of compounds with a pyrrolidine ring, exhibiting diverse pharmacological properties.
Uniqueness: 3-(2-Bromophenyl)pyrrolidine is unique due to its specific bromophenyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted drug discovery and development .
Properties
IUPAC Name |
3-(2-bromophenyl)pyrrolidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-4,8,12H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPMAKWIVUVLMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.